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Compound of Interest

Compound Name: 2-Ketoglutaric acid-13C

Cat. No.: B135262

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as a-ketoglutarate (a-KG), is a pivotal intermediate in cellular
metabolism. As a key component of the tricarboxylic acid (TCA) cycle, it sits at the crossroads
of carbon and nitrogen metabolism, connecting energy production with amino acid biosynthesis
and cellular signaling pathways.[1][2] The molecule's central role makes it a critical node for
understanding metabolic reprogramming in various physiological and pathological states,
including cancer and neurological disorders.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with stable isotope
labeling, provides a powerful and non-invasive method to trace the metabolic fate of specific
molecules in real-time. By introducing 2-Ketoglutaric acid enriched with the stable isotope
Carbon-13 (33C), researchers can follow the journey of its carbon atoms through complex
metabolic networks.[5] This technique allows for the quantitative measurement of metabolic
fluxes, the elucidation of pathway activity, and the identification of novel metabolic
transformations. These application notes provide a comprehensive guide to using 3C-labeled
2-Ketoglutaric acid in NMR-based metabolomics.

Principle of the Method
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The foundation of this technique lies in the magnetic properties of the 13C nucleus. While the
natural abundance of 13C is only about 1.1%, introducing a substrate highly enriched in 13C
dramatically enhances its signal in an NMR spectrum. When cells metabolize 13C-labeled a-
KG, the 13C atoms are incorporated into downstream products. Each carbon position in a
molecule has a unique chemical shift (a specific resonance frequency) in the NMR spectrum,
allowing for precise identification.

By analyzing the 3C NMR spectra, or more sensitively, the *H NMR spectra for 3C satellite
peaks, one can:

« |dentify the metabolites derived from a-KG.
» Determine the specific carbon positions that are labeled.

o Quantify the degree of 13C enrichment in each metabolite pool, which is essential for
metabolic flux analysis.

Advanced 2D NMR techniques, such as H-13C Heteronuclear Single Quantum Coherence
(HSQC), further enhance sensitivity and resolution by detecting the *3C nuclei indirectly through
their attached protons, making it easier to distinguish labeled compounds in complex biological
mixtures.

Key Applications
Metabolic Flux Analysis (MFA)

Tracing the distribution of 13C from labeled a-KG into TCA cycle intermediates (like succinate
and malate) and connected amino acids (like glutamate, glutamine, and aspartate) allows for
the precise quantification of metabolic rates through these pathways. This is invaluable for
understanding how cells adapt their central carbon metabolism under different conditions, such
as hypoxia or in response to drug treatment.

Detection of the Oncometabolite 2-Hydroxyglutarate (2-
HG)

In cancers with mutations in the isocitrate dehydrogenase (IDH) 1 or 2 enzymes, a-KG is
neomorphically reduced to the oncometabolite 2-hydroxyglutarate (2-HG). Using [1-13C]-a-KG
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or other specifically labeled isotopomers allows for the unambiguous detection of [1-13C]-2-HG
production. This provides a direct method to assess mutant IDH activity and its response to
targeted inhibitors. Hyperpolarized 13C NMR spectroscopy can dramatically increase the signal,
enabling in vivo detection of this critical metabolic conversion.

Elucidating Enzyme Activity

The rate of consumption of 13C-a-KG and the corresponding appearance of 13C-labeled
products can be monitored over time to determine the in-cell or in-vitro activity of key enzymes.
This includes the a-ketoglutarate dehydrogenase complex (a-KGDH), which catalyzes a rate-
limiting step in the TCA cycle, and various aminotransferases that link carbon and nitrogen
metabolism.

Internal Standard for Quantification

13C-labeled 2-Ketoglutaric acid can serve as an ideal internal standard for accurately
quantifying the absolute concentration of its unlabeled counterpart in biological samples using
NMR or mass spectrometry.

Experimental Protocols
Protocol 1: In Vitro Cell Labeling and Metabolite
Extraction

o Cell Culture: Plate and grow cells of interest to the desired confluency (typically 80-90%)
using standard cell culture protocols.

e Labeling Medium Preparation: Prepare a culture medium containing the desired
concentration of 13C-labeled 2-Ketoglutaric acid (e.g., [U-3Cs]-a-KG or [1-13C]-a-KG). The
concentration should be optimized based on the specific cell line and experimental goals.

» Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-
warmed PBS. Add the 3C-labeling medium and incubate the cells for a sufficient duration to
approach isotopic steady state. This time should be determined empirically, but often ranges
from 6 to 24 hours.
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» Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the medium and wash
the cells with an ice-cold solution (e.g., PBS or saline). Immediately add a quenching
solution, such as ice-cold 80% methanol, directly to the plate and place it on dry ice.

o Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell slurry to a
microcentrifuge tube. Perform a polar/non-polar extraction, for example, by adding
chloroform and water (e.g., methanol:water:chloroform ratio of 2.5:1:1 v/v/v). Vortex
thoroughly and centrifuge at high speed to separate the phases.

o Sample Preparation for NMR: Carefully collect the upper aqueous phase containing polar
metabolites. Dry the extract completely using a vacuum concentrator. Reconstitute the dried
pellet in a deuterated buffer (e.g., 500 pL D20 with 50 mM phosphate buffer, pH 7.0)
containing a known concentration of an internal standard for chemical shift referencing and
guantification (e.g., DSS or TMSP). Transfer the final solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

Acquire data on a high-field NMR spectrometer (= 600 MHz is recommended for sensitivity and
resolution).

A. 1D B3C{*H} Spectroscopy (Direct Detection):
e Purpose: Directly observe all 33C-containing molecules.
o Key Parameters:

o Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgdc or
zgpg30 on Bruker systems).

o Relaxation Delay (D1): 2-5 seconds to allow for adequate T1 relaxation.
o Acquisition Time (AQ): 1-2 seconds.
o Number of Scans (NS): 1024 or higher, depending on sample concentration.

B. 2D 1H-13C HSQC Spectroscopy (Indirect Detection):
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e Purpose: Highly sensitive detection of 13C-labeled metabolites through their attached
protons. Excellent for resolving overlapping signals.

o Key Parameters:

Pulse Program: Standard HSQC sequence (e.g., hsgcedetgpsisp2.2 on Bruker systems).

o

[¢]

Spectral Width: ~12 ppm in the *H dimension, ~180 ppm in the 13C dimension.

[¢]

Number of Increments: 256-512 in the indirect (*3C) dimension.

1JCH Coupling Constant: Optimized for one-bond C-H couplings (~145 Hz).

[e]

Data Presentation and Interpretation
Data Analysis Workflow

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
raw NMR data using appropriate software (e.g., TopSpin, MestReNova).

o Peak Assignment: Identify metabolites by comparing the *H and *3C chemical shifts of the
peaks in your spectra to reference values from databases (e.g., HMDB, BMRB) or
experimental standards.

e Quantification: Calculate fractional 13C enrichment by analyzing the intensity of 13C satellite
peaks relative to the central 2C peak in high-resolution 1D H spectra or by integrating peak
volumes in 2D HSQC spectra. This data serves as the input for computational metabolic flux

analysis software (e.g., INCA, Metran).

Reference Data Tables

Table 1: Approximate 3C Chemical Shifts of a-KG and Key Related Metabolites. Chemical
shifts are reported in ppm relative to DSS/TMSP and can vary slightly with pH and buffer
conditions.
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C2
. Cil C5
Metabolite (Keto/Alpha C3 c4
(Carboxyl) | (Carboxyl)

2-Ketoglutaric

) ~174 ~200 ~31 ~34 ~182
acid
Glutamate ~175 ~56 ~28 ~34 ~182
Glutamine ~175 ~55 ~28 ~32 ~178
Succinate ~183 ~35 ~35 ~183
2-
Hydroxyglutar ~181 ~73 ~28 ~32 ~182

ate

Table 2: Typical NMR Acquisition Parameters for Metabolomics.

2D *H-*C HSQC

Parameter 1D **C{*H} Experiment .
Experiment

Spectrometer 600 MHz 600 MHz

Pulse Program zgdc30 hsgcedetgpsisp2.2

Acquisition Time 10s 0.15s

Relaxation Delay 20s 15s

Number of Scans 1024 - 4096 16 - 64

Spectral Width (*H) N/A 12 ppm

Spectral Width (13C) 240 ppm 165 ppm

Temperature 298 K 298 K

Visualizing Pathways and Workflows

// Node Definitions Isocitrate [label="Isocitrate", fillcolor="#F1F3F4", fontcolor="#202124"]; aKG
[label="a-Ketoglutarate\n(a-KG)", fillcolor="#FBBCO05", fontcolor="#202124", shape=ellipse,
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style="filled,bold"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#F1F3F4",
fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4",
fontcolor="#202124"]; TwoHG [label="2-Hydroxyglutarate\n(2-HG)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=plaintext, fontcolor="#5F6368"];

// Edges and Pathways Isocitrate -> aKG [label="IDH (WT)"]; aKG -> SuccinylCoA [label="a-
KGDH"]; aKG -> Glutamate [label="GDH / \nTransaminases", dir=both]; Glutamate ->
Glutamine [label="Glutamine\nSynthetase"]; aKG -> TwoHG [label="IDH (Mutant)",
style=dashed, color="#34A853"]; SuccinylCoA -> TCA_Cycle [style=dotted];

/I Invisible nodes for alignment {rank=same; Glutamate; TwoHG;} } .dot Caption: Central
metabolic role of a-Ketoglutarate.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Biochemical pathways to a-ketoglutarate, a multi-faceted metabolite - PubMed
[pubmed.ncbi.nim.nih.gov]

3. mTOR/a-ketoglutarate signaling: impact on brain cell homeostasis under ischemic
conditions - PMC [pmc.ncbi.nim.nih.gov]

4. cris.unibo.it [cris.unibo.it]
5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes: Tracing Cellular Metabolism with 2-
Ketoglutaric acid-13C using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b135282#how-to-use-2-ketoglutaric-acid-
13c-in-nmr-spectroscopy]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b135282?utm_src=pdf-body-img
https://www.benchchem.com/product/b135282?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/343073222_Biochemical_pathways_to_a-ketoglutarate_a_multi-faceted_metabolite
https://pubmed.ncbi.nlm.nih.gov/32686016/
https://pubmed.ncbi.nlm.nih.gov/32686016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10213632/
https://cris.unibo.it/retrieve/e1dcb32f-19f1-7715-e053-1705fe0a6cc9/Cancer%20and%20Met%20-%20RV.pdf
https://www.researchgate.net/publication/335471854_Practical_Guidelines_for_13C-Based_NMR_Metabolomics
https://www.benchchem.com/product/b135282#how-to-use-2-ketoglutaric-acid-13c-in-nmr-spectroscopy
https://www.benchchem.com/product/b135282#how-to-use-2-ketoglutaric-acid-13c-in-nmr-spectroscopy
https://www.benchchem.com/product/b135282#how-to-use-2-ketoglutaric-acid-13c-in-nmr-spectroscopy
https://www.benchchem.com/product/b135282#how-to-use-2-ketoglutaric-acid-13c-in-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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